molecular formula C₁₀H₁₂O₄ B1144544 4,5-Dimethoxy-1,2-benzenacetic Acid CAS No. 1000517-77-0

4,5-Dimethoxy-1,2-benzenacetic Acid

Cat. No.: B1144544
CAS No.: 1000517-77-0
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-1,2-benzenacetic Acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzenacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used as a chemical reagent in the synthesis of pharmaceutical agents, such as Ivabradine, an antianginal medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .

Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethoxy-1,2-benzenacetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic Acid
  • 4,5-Dimethoxy-2-nitrobenzyl Alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl Bromide

Comparison: 4,5-Dimethoxy-1,2-benzenacetic Acid is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers distinct reactivity patterns and stability, making it particularly useful in the synthesis of complex molecules like Ivabradine .

Properties

CAS No.

1000517-77-0

Molecular Formula

C₁₀H₁₂O₄

Molecular Weight

196.2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.